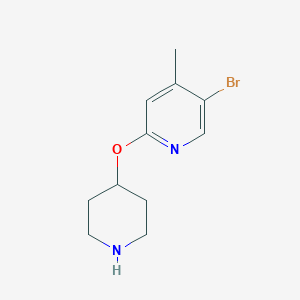

5-Bromo-4-methyl-2-(piperidin-4-yloxy)pyridine

Description

5-Bromo-4-methyl-2-(piperidin-4-yloxy)pyridine (CAS: 1289198-53-3) is a pyridine derivative with a molecular formula of C₁₁H₁₅BrN₂O and a molecular weight of 271.16 g/mol . Its structure features a bromine atom at the 5-position, a methyl group at the 4-position, and a piperidin-4-yloxy substituent at the 2-position of the pyridine ring. This compound is primarily utilized as a pharmaceutical intermediate, leveraging its heterocyclic framework for drug design and development .

Propriétés

IUPAC Name |

5-bromo-4-methyl-2-piperidin-4-yloxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O/c1-8-6-11(14-7-10(8)12)15-9-2-4-13-5-3-9/h6-7,9,13H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKQAVYHBXOQTQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)OC2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-methyl-2-(piperidin-4-yloxy)pyridine typically involves multiple steps, starting with the bromination of 4-methylpyridine to introduce the bromine atom at the 5-position. Subsequent steps include the formation of the piperidin-4-yloxy group through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles, such as amines or alcohols, in the presence of a base.

Major Products Formed:

Oxidation: Various oxidized derivatives of the compound.

Reduction: Reduced forms of the compound.

Substitution: Derivatives with different substituents replacing the bromine atom.

Applications De Recherche Scientifique

Medicinal Chemistry

5-Bromo-4-methyl-2-(piperidin-4-yloxy)pyridine has been investigated for its potential pharmacological properties. It serves as a precursor in the synthesis of bioactive molecules that may exhibit therapeutic effects against various diseases.

Biological Activity:

Research indicates that pyridine derivatives possess diverse biological activities, including:

- Antimicrobial Properties: Studies have shown that similar compounds exhibit significant activity against bacterial strains such as Escherichia coli and Staphylococcus aureus .

- Anticancer Activity: Certain derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents .

Agrochemical Development

The compound is also valuable in the agrochemical industry for developing herbicides and pesticides. Its ability to modify biological pathways in plants makes it a candidate for creating more effective agricultural chemicals.

Case Studies and Research Findings

Several studies highlight the effectiveness of compounds related to 5-Bromo-4-methyl-2-(piperidin-4-yloxy)pyridine:

Mécanisme D'action

The mechanism by which 5-Bromo-4-methyl-2-(piperidin-4-yloxy)pyridine exerts its effects involves its interaction with specific molecular targets. The bromine and methyl groups enhance its binding affinity to certain receptors, while the piperidin-4-yloxy group contributes to its overall stability and reactivity. The compound may modulate various biochemical pathways, leading to its observed biological activities.

Comparaison Avec Des Composés Similaires

Structural Analogues and Key Differences

5-Bromo-4-methyl-2-[(piperidin-4-yl)methoxy]pyridine (CAS: 1289131-70-9)

- Molecular Formula : C₁₂H₁₇BrN₂O

- Key Differences: The piperidine moiety is connected via a methylene bridge (CH₂) to the pyridine oxygen, increasing molecular weight (285.19 g/mol) and steric bulk compared to the parent compound .

5-Bromo-2-(piperidin-4-yloxy)pyrimidine (CAS: 792180-52-0)

- Molecular Formula : C₉H₁₂BrN₃O

- Key Differences :

5-Bromo-2-((1-methylpiperidin-4-yl)oxy)pyridine (CAS: 1015242-41-7)

- Molecular Formula : C₁₁H₁₅BrN₂O

- Key Differences :

5-Bromo-4-Methyl-2-(pyrrolidin-1-yl)pyridine (CAS: 1187385-95-0)

- Molecular Formula : C₁₀H₁₃BrN₂

- Absence of an oxygen atom in the substituent decreases polarity, which may impact solubility.

4-Bromo-2-chloro-5-methylpyridine (CAS: 867279-13-8)

- Molecular Formula : C₆H₅BrClN

Physicochemical and Structural Analysis

Activité Biologique

5-Bromo-4-methyl-2-(piperidin-4-yloxy)pyridine is a heterocyclic compound belonging to the pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 5-Bromo-4-methyl-2-(piperidin-4-yloxy)pyridine is . The compound features a bromine atom, a methyl group, and a piperidine moiety attached to a pyridine ring. This unique structure contributes to its biological activity.

The biological activity of 5-Bromo-4-methyl-2-(piperidin-4-yloxy)pyridine is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. These interactions can lead to the modulation of biochemical pathways, which may result in therapeutic effects. The specific molecular targets and pathways involved depend on the structural characteristics of the final bioactive molecules derived from this compound .

Pharmacological Properties

Research indicates that 5-Bromo-4-methyl-2-(piperidin-4-yloxy)pyridine exhibits several pharmacological properties:

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may possess cytotoxic effects against various cancer cell lines. For instance, compounds related to this structure have been shown to inhibit the growth of ovarian and breast cancer cells .

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially impacting metabolic pathways involved in disease processes.

Case Studies

- Anticancer Studies : In vitro assays demonstrated that derivatives of 5-Bromo-4-methyl-2-(piperidin-4-yloxy)pyridine exhibited significant cytotoxicity against MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines. The IC50 values ranged from 0.87 to 12.91 μM, indicating a promising therapeutic potential compared to standard treatments like 5-Fluorouracil .

- Toxicity Assessment : Toxicological evaluations showed that certain derivatives did not exhibit acute toxicity in animal models at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .

Comparative Analysis

To better understand the unique properties of 5-Bromo-4-methyl-2-(piperidin-4-yloxy)pyridine, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Bromo-2-(piperidin-4-yloxy)pyrimidine | Contains a pyrimidine ring | Different receptor binding profiles |

| 5-Chloro-4-methyl-pyridin-2-(piperidin-3-yloxy) | Chlorine instead of bromine | Potentially different biological activity |

| 6-Bromo-pyridin-2-(piperidin-3-yloxy) | Different position of bromine | May show varied receptor binding profiles |

This table illustrates how structural modifications can influence biological activity and receptor interactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-4-methyl-2-(piperidin-4-yloxy)pyridine, and how can purity be validated?

- Methodology :

- Synthesis : A common approach involves nucleophilic substitution reactions. For example, reacting 5-bromo-4-methyl-2-hydroxypyridine with piperidin-4-ol under alkaline conditions (e.g., NaOH in dichloromethane) to form the ether linkage .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (methanol/water) ensures >95% purity. Validate purity via HPLC (C18 column, 254 nm detection) or NMR (e.g., absence of residual solvent peaks in H NMR) .

- Data Table :

| Parameter | Value/Description | Source |

|---|---|---|

| Typical Yield | 70–85% | |

| Purity Validation | HPLC (≥95%), H NMR integration |

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Hazard Codes : H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) require PPE (gloves, goggles, lab coat) and fume hood use .

- Storage : Store at 2–8°C in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation .

- Data Table :

| Hazard Code | Risk Description | Mitigation |

|---|---|---|

| H315 | Skin irritation | Nitrile gloves, immediate washing |

| H319 | Eye damage | ANSI-approved goggles |

Advanced Research Questions

Q. How does the bromine substituent influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology :

- Mechanistic Insight : The bromine at C5 directs coupling to C2 or C4 positions due to electronic effects. Use DFT calculations (B3LYP/6-31G*) to map electron density and predict reactive sites .

- Experimental Validation : React with phenylboronic acid (Pd(PPh), KCO, DMF/HO). Analyze regioselectivity via LC-MS and C NMR .

- Data Table :

| Reaction Condition | Product Ratio (C2:C4) | Yield (%) |

|---|---|---|

| Pd(PPh)/DMF | 85:15 | 78 |

| Pd(OAc)/dioxane | 60:40 | 65 |

Q. What strategies stabilize the piperidin-4-yloxy group under acidic or oxidative conditions?

- Methodology :

- Stability Testing : Expose the compound to pH 2–12 buffers (37°C, 24 hr). Monitor degradation via UPLC-MS. The ether bond is susceptible to acid-catalyzed cleavage; stabilization requires bulky substituents (e.g., tert-butyl on piperidine) or electron-withdrawing groups .

- Computational Modeling : Use Gaussian 16 to calculate bond dissociation energies (BDEs) of the C–O bond under varying protonation states .

Q. How can computational methods predict biological activity (e.g., kinase inhibition)?

- Methodology :

- Docking Studies : Perform molecular docking (AutoDock Vina) with kinase targets (e.g., EGFR, PDB: 1M17). The pyridine core and piperidine oxygen may form hydrogen bonds with hinge regions .

- SAR Analysis : Compare IC values of analogs (e.g., 5-Bromo-2-chloro-4-methylpyridine) to identify critical substituents .

Contradictions and Recommendations

- Synthetic Yield Variations : reports 70–85% yields for similar compounds, while notes lower yields (50–60%) for brominated pyridines. Optimize stoichiometry (1.2 eq piperidin-4-ol) and reaction time (12–16 hr) to address this .

- Hazard Classification : While emphasizes H315/H319, adds H290 (corrosive to metals). Prioritize glass/PTFE equipment to avoid material incompatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.